molecular formula C21H23N5O2 B2968312 2-Benzyl-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887671-85-4

2-Benzyl-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2968312
CAS No.: 887671-85-4
M. Wt: 377.448
InChI Key: VDINLNXIBWROIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazoles, such as “2-Benzyl-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione”, involves various methodologies. One approach involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves the use of substituted 1,2-diphenylethane-1,2-dione (benzyl), substituted aldehydes, and ammonium acetate under various conditions .

Scientific Research Applications

Photosystem II Inhibition

A novel class of chemicals, including 7-substituted 6-bromo-benzo[4,5]imidazo[1,2-alpha]pyridin-8,9-diones, has been identified as potent inhibitors at the Q(B) site of the photosystem II D1 reaction center protein. These compounds exhibit non-competitive inhibition in respect of Photosystem II herbicides, suggesting a unique mechanism of action that could be useful in studying photosynthesis and developing new herbicides (Oettmeier, Masson, & Hecht, 2001).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized, displaying selective sensitivity to benzaldehyde-based derivatives through characteristic sharp emission bands. This property highlights their potential as fluorescence sensors for chemical detection and environmental monitoring (Shi, Zhong, Guo, & Li, 2015).

Antidepressant Activity

5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione and its derivatives have been explored for antidepressant activity, indicating potential efficacy with a mechanism distinct from traditional tricyclic antidepressants and monoamine oxidase inhibitors. This suggests a promising area for the development of new therapeutic agents (Wessels, Schwan, & Pong, 1980).

Synthetic Methodologies

The development of synthetic methodologies for imidazole derivatives, including 2-Benzyl-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, has been a significant area of research. These methodologies facilitate the synthesis of complex heterocyclic compounds that can serve as key intermediates in pharmaceutical development and material science (Kaji & Kawase, 1976).

Biological Activity Evaluation

Derivatives of imidazole-isoindoline-1,3-dione have been synthesized and evaluated for their biological activities, including antimicrobial effects against Gram-positive, Gram-negative, and fungi strains. This research opens pathways for discovering new antimicrobial agents with potential clinical applications (Sankhe & Chindarkar, 2021).

Properties

IUPAC Name

2-benzyl-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-14-12-24-17-18(22-20(24)26(14)16-10-6-7-11-16)23(2)21(28)25(19(17)27)13-15-8-4-3-5-9-15/h3-5,8-9,12,16H,6-7,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDINLNXIBWROIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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